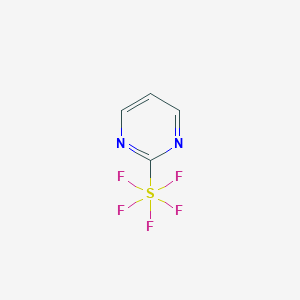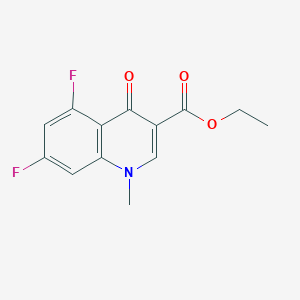![molecular formula C20H20FN7O2 B6450469 6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2548996-48-9](/img/structure/B6450469.png)
6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopropyl group, a fluorine atom, a piperazine ring, a 1,2,3-triazole ring, and a dihydropyrimidinone ring. These features suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group might be introduced via a cyclopropanation reaction, the fluorine atom via a halogenation reaction, and the piperazine ring via a ring-closing reaction . The 1,2,3-triazole ring could be formed via a click reaction, a type of reaction that is often used to form 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The cyclopropyl group, for example, is a type of cycloalkane, which is a molecule that consists of carbon atoms arranged in a ring . The piperazine ring is a type of heterocycle, which is a ring that contains atoms of at least two different elements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, the presence of the fluorine atom could increase its electronegativity and polarity, while the presence of the piperazine ring could influence its basicity .Aplicaciones Científicas De Investigación
Antibacterial Activity
The triazole moiety in the compound has been associated with antibacterial properties. Researchers have tested its effectiveness against various bacterial strains, including drug-resistant ones. Investigations into its mode of action and potential clinical applications are ongoing .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclopropyl-5-fluoro-2-[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O2/c21-16-17(13-6-7-13)23-20(24-18(16)29)27-10-8-26(9-11-27)19(30)15-12-22-28(25-15)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBBCISMUJDOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-fluoro-2-[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450387.png)
![2-phenoxy-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450388.png)
![3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6450395.png)
![5-fluoro-2-[4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450402.png)

![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450416.png)
![5-fluoro-2-[4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450425.png)
![2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450435.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6450443.png)

![2-(2-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450458.png)

![2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450480.png)
![2-(3,4-dimethoxyphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450482.png)